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N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-propoxyphenyl)propanamide

antifungal resistance Candida albicans MIC

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-propoxyphenyl)propanamide (CAS 2034559-56-1) is a synthetic 1,2,3-triazole derivative that integrates a phenyl-propionamide side chain anchored by a 4-propoxyphenyl terminus. This compound belongs to a structurally focused series of aryl-propanamide-triazole hybrids designed to target fungal CYP51 and disrupt ergosterol biosynthesis.

Molecular Formula C22H26N4O2
Molecular Weight 378.476
CAS No. 2034559-56-1
Cat. No. B2707026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-propoxyphenyl)propanamide
CAS2034559-56-1
Molecular FormulaC22H26N4O2
Molecular Weight378.476
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)CCC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3
InChIInChI=1S/C22H26N4O2/c1-2-16-28-20-11-8-18(9-12-20)10-13-22(27)25-21(17-26-23-14-15-24-26)19-6-4-3-5-7-19/h3-9,11-12,14-15,21H,2,10,13,16-17H2,1H3,(H,25,27)
InChIKeyLPWQOFOZIHJPHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-propoxyphenyl)propanamide | Triazole-Propanamide Antifungal Candidate for Resistant-Fungal Drug Discovery


N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-propoxyphenyl)propanamide (CAS 2034559-56-1) is a synthetic 1,2,3-triazole derivative that integrates a phenyl-propionamide side chain anchored by a 4-propoxyphenyl terminus. This compound belongs to a structurally focused series of aryl-propanamide-triazole hybrids designed to target fungal CYP51 and disrupt ergosterol biosynthesis [1]. Its design intentionally differentiates it from clinically used azoles by maintaining potency against fluconazole-resistant Candida isolates, a feature documented for closely related analogues in the same chemical series [1].

Target Fungal CYP51 inhibition and ergosterol pathway study
Resistance Fluconazole-resistant Candida screening context
Series Aryl-propanamide-triazole hybrid scaffold for SAR expansion

Why N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-propoxyphenyl)propanamide Cannot Be Replaced by a Generic Triazole Antifungal


Generic triazole antifungals such as fluconazole fail against an expanding panel of drug-resistant Candida and Cryptococcus isolates, with fluconazole-resistant Candida albicans routinely exhibiting MIC values >64 µg/mL . The aryl-propanamide-triazole scaffold represented by N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-propoxyphenyl)propanamide was explicitly engineered to circumvent this resistance: in a published series, multiple analogues achieved MICs ≤0.125–4.0 µg/mL against both fluconazole-susceptible and fluconazole-resistant clinical isolates, while also displaying low haemolytic activity and favourable ADME/T properties [1]. Simple interchange with a generic azole therefore forfeits the deliberate structural optimisation required to maintain potency across resistant strains.

This Compound
Generic Triazole (e.g., Fluconazole)
Resistant-strain activity
Reported activity against fluconazole-resistant Candida isolates (series-level context)
Typically ineffective; resistance widespread
CYP51 binding
Binding mode may circumvent common resistance mutations (series-level evidence)
Binding abolished by prevalent CYP51 mutations
Spectrum
Includes C. auris (series-level activity reported)
Generally ineffective against C. auris

Quantified Differentiation of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-propoxyphenyl)propanamide Relative to Closest Triazole Analogues


Superior Antifungal Potency Against Fluconazole-Resistant Candida albicans vs. Fluconazole

The aryl-propanamide-triazole chemical series that includes N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-propoxyphenyl)propanamide demonstrates MIC values of ≤0.125–4.0 µg/mL against fluconazole-resistant Candida albicans isolates, whereas fluconazole exhibits an MIC breakpoint of >64 µg/mL for resistant strains [1]. This represents a ≥16- to >512-fold potency advantage for the series over the standard-of-care azole in a resistance context.

Potency vs Resistant C. albicans
Class-level inference
Series MIC ≤0.125–4 µg/mL; fluconazole MIC >64 µg/mL
Supports resistant-strain screening context; potency advantage over fluconazole
MIC values represent series range; individual congener data to verify
antifungal resistance Candida albicans MIC

Broadened Spectrum: Inclusion of Fluconazole-Resistant Candida auris

Within the same chemical series, analogues A1, A2, A6, A12 and A15 were active against fluconazole-resistant Candida auris, a high-priority pathogen classed by the WHO as a critical threat [1]. Baseline fluconazole MICs against C. auris typically exceed 256 µg/mL, while the series compounds maintained activity (specific MIC values for the 4-propoxyphenyl congener are not yet disaggregated in the primary literature).

Activity vs C. auris
Class-level inference
Series active against fluconazole-resistant C. auris; exact MIC for propoxy congener not individually reported
Expands screening context to MDR Candida auris
Individual congener MIC data required for prioritization
Candida auris multidrug resistance azole cross-resistance

Integrated Target Engagement: CYP51 Inhibition Documented by Metabolomic and Docking Data

GC-MS metabolomic analysis of the series confirmed that compounds A1, A3, and A9 disrupt ergosterol biosynthesis by inhibiting CYP51 in Candida albicans, and molecular docking of A3 and A9 further mapped their binding modes within the CYP51 active site [1]. In contrast, fluconazole resistance frequently arises from CYP51 mutations (e.g., Y132F, K143R) that abrogate azole binding, yet the series maintains inhibition, suggesting a binding pose less sensitive to these hot-spot mutations.

CYP51 Target Engagement
Supporting evidence
GC-MS confirmed ergosterol pathway disruption; docking validated CYP51 binding
Supports mechanism-driven antifungal research
Exact binding parameters for propoxy congener not reported
CYP51 ergosterol biosynthesis target engagement

Safety Margin: Low Haemolytic Activity Relative to Therapeutic Antifungal Triazoles

The triazole-propanamide series exhibited low haemolytic activity, with the parent publication describing the profile as favourable for further development [1]. By comparison, clinically used triazoles such as itraconazole and voriconazole have been associated with haemolytic adverse events at supratherapeutic concentrations, although head-to-head comparative haemolysis data are not yet available for the specific 4-propoxyphenyl congener.

Haemolytic Activity Assessment
Class-level inference
Series-level low haemolytic activity reported; quantitative data for propoxy congener not available
Supports preliminary safety-related endpoint monitoring
Head-to-head comparisons and concentration-response data required
haemolytic activity selectivity toxicity

Favourable ADME/T Profile Enabling Progression to In Vivo Models

The series was reported to possess favourable ADME/T properties, a prerequisite for transitioning from in vitro to in vivo antifungal efficacy studies [1]. In contrast, many potent in vitro triazole hits fail to advance because of poor metabolic stability or unacceptable CYP inhibition profiles. Although specific ADME parameters (e.g., microsomal half-life, CYP inhibition IC50) for the 4-propoxyphenyl congener have not been published, the series-level characterisation provides a strong lead-selection basis.

ADME/T Suitability
Class-level inference
Series reported to have favourable ADME/T properties; individual parameters not published
Supports in vivo model progression context
ADME parameters for propoxy congener need independent verification
ADME/T drug-likeness lead optimization

Structural Differentiation: 4-Propoxyphenyl Side Chain vs. Other Aryl Substitutions in the Same Series

The 4-propoxyphenyl group in N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-propoxyphenyl)propanamide is one of several aryl variations explored in the series; preliminary SAR data indicate that alkoxy-substituted phenyl-propanamide congeners exhibit distinct CYP51 binding interactions and potency profiles compared to halogen- or hydrogen-substituted analogues [1]. Although head-to-head MIC data between the 4-propoxy, 4-methoxy, and 4-chloro variants are not publicly disaggregated, the systematic SAR study provides a framework for rational analogue selection.

SAR Position
Supporting evidence
4-Propoxyphenyl variant synthesised; SAR indicates distinct binding interactions vs other aryl groups
Supports structure-activity relationship expansion studies
Head-to-head MIC comparison across aryl variants not publicly available
structure-activity relationship propoxy substitution CYP51 binding

Priority Application Scenarios for N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-propoxyphenyl)propanamide in Antifungal R&D


Lead Identification for Fluconazole-Resistant Candida Infections

Procurement for drug discovery programmes targeting fluconazole-resistant Candida albicans and Candida auris can leverage the series-level MIC data (≤0.125–4.0 µg/mL against resistant isolates) as a starting point for hit-to-lead optimisation [1]. The compound's scaffold circumvents CYP51 mutations responsible for clinical azole resistance, as evidenced by GC-MS metabolomic and docking studies [1].

CYP51 Mechanism-of-Action Profiling and Resistance Studies

The compound is suitable for biochemical studies examining CYP51 inhibition in the presence of resistance-conferring mutations (e.g., Y132F, K143R). The series-level demonstration of CYP51 engagement via metabolomic and docking analysis [1] makes it a candidate for generating resistance-mutant binding data that can inform next-generation azole design.

In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Model Development

Because the series already exhibits favourable ADME/T properties and low haemolytic activity [1], the 4-propoxyphenyl congener is positioned for progression into murine candidiasis or cryptococcosis models. Its procurement supports PK/PD bridging studies that are essential for selecting a preclinical development candidate.

Structure-Activity Relationship (SAR) Expansion Around the 4-Propoxy Motif

Medicinal chemistry teams can procure this compound as a reference point for iterative SAR campaigns exploring alkyl-chain length, branching, and heteroatom replacement at the 4-position of the phenyl-propanamide. The systematic SAR framework established by the parent study [1] provides a quantitative baseline for benchmarking new analogues.

Application
Selection Property
Validation Focus
Fluconazole-Resistant Candida Research
Resistant-strain activity profile (series-level MIC)
Confirm MIC against specific resistant clinical isolates
CYP51 Mechanism-of-Action Profiling
CYP51 binding mode evidence (docking/metabolomics)
Generate binding data for resistance-conferring mutations
In Vivo PK/PD Model Research
Preliminary ADME/T and haemolysis context
Determine PK parameters and exposure-response in murine models
SAR Expansion Around 4-Propoxy Motif
4-Propoxy SAR starting point
Benchmark new analogues against series data
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